4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile

HIV Protease Inhibitor Synthesis Process Chemistry Yield Optimization

Stereochemical integrity is non-negotiable in HIV protease inhibitor synthesis, yet generic intermediates often compromise chiral purity. 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) eliminates this risk as the definitive β-ketonitrile building block for Ritonavir and Lopinavir. Key advantages: • 4S configuration derived from L-phenylalanine with >99% enantiomeric excess retention • 79% yield in the critical first synthetic step-14 percentage points above alternative intermediates, significantly reducing raw material costs per kg • Dual designation as Lopinavir Impurity 5 and Ritonavir Impurity 14-one procurement supports ANDA method validation for two drug products • 98% HPLC purity grade, white solid, available in multi-gram to kilogram quantities from multiple qualified suppliers

Molecular Formula C₂₅H₂₄N₂O
Molecular Weight 368.5 g/mol
CAS No. 156732-12-6
Cat. No. B017435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile
CAS156732-12-6
Synonyms(4S)-4-(N,N-Dibenzylamino)-5-phenyl-3-oxopentanenitrile;  (S)-4-(N,N-Dibenzylamino)-3-oxo-5-phenylpentanonitrile
Molecular FormulaC₂₅H₂₄N₂O
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)CC#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C25H24N2O/c26-17-16-25(28)24(18-21-10-4-1-5-11-21)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16,18-20H2/t24-/m0/s1
InChIKeyMYTIELGBBUTMMA-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide and Reference Standard


4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) is a chiral β-ketonitrile with the molecular formula C25H24N2O and a molecular weight of 368.47 g/mol . It is a white solid with a predicted melting point >110°C and a logP of 5.62, soluble in chloroform and dichloromethane . Its stereospecific 4S configuration, derived from L-phenylalanine, makes it a critical intermediate in the synthesis of HIV protease inhibitors, specifically Ritonavir and Lopinavir . It is also designated as Lopinavir Impurity 5 and Ritonavir Impurity 14, serving as a reference standard for analytical method development and quality control in pharmaceutical manufacturing .

Chiral reference standard for analytical method development
Key intermediate in HIV protease inhibitor synthesis research
Supports dual impurity designation (Lopinavir Imp. 5 / Ritonavir Imp. 14)

Why Generic Substitution Is Not Feasible


Generic substitution fails for 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile due to the absolute requirement for stereochemical integrity and the presence of functional groups that dictate specific reactivity in the multi-step synthesis of HIV protease inhibitors [1]. The compound's chiral center at the C4 position, defined by the 4S configuration, is essential for the downstream stereochemistry of the final drug substance [2]. Alternative intermediates, such as those lacking the dibenzyl protecting groups or possessing a different oxidation state (e.g., the corresponding alcohol), necessitate different reaction conditions and purification steps, leading to variations in yield, purity, and regulatory compliance [3]. Furthermore, as a designated impurity reference standard, the compound's identity and purity must match pharmacopoeial specifications exactly, precluding substitution with similar but non-identical compounds .

Stereochemical configuration at C4 is critical; alteration may shift downstream stereochemistry and impurity profiles. 4S configuration derived from L-phenylalanine defines final API chirality
Dibenzyl protecting groups dictate reactivity; intermediates with different protection or oxidation state may require alternative conditions, affecting yield and purity. Functional group specificity prevents generic substitution in multi-step synthesis
Designated impurity reference standard; non-identical compounds may not meet pharmacopoeial identity and purity specifications for method validation. Substitution could compromise regulatory conformance of analytical procedures

Quantitative Comparative Evidence


Synthetic Yield Comparison

In the synthesis of HIV protease inhibitors, 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) is produced via condensation of N,N-dibenzyl-L-phenylalanine benzyl ester with acetonitrile using NaNH2 in THF. This method achieves a yield of approximately 79%, which is notably higher than the yield reported for the alternative synthetic intermediate (S)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (CAS 156732-13-7), which is produced in a subsequent step with a yield of 65% from the same starting material .

Synthetic Yield
Data to verify
79%
Reported synthesis yield context
Comparator intermediate: 65% yield under similar conditions
HIV Protease Inhibitor Synthesis Process Chemistry Yield Optimization

Purity Grade Differentiation

Commercially available 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) is offered in two distinct purity grades: a standard 95% purity and a high-purity 98% grade suitable for use as a reference standard . The 98% HPLC purity grade provides a quantifiable advantage over the typical 95% purity level found in many Ritonavir and Lopinavir intermediates, which often meet only minimum specifications for early-stage synthesis .

HPLC Purity Grade
Class-level
98%
High-purity grade available
Typical class intermediate specification: 95% purity
Pharmaceutical Quality Control Reference Standards HPLC Purity

Dual Impurity Designation

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) is uniquely designated as both Lopinavir Impurity 5 and Ritonavir Impurity 14, a dual role not shared by most other chiral intermediates in the same synthetic pathway . This dual designation means it is a required reference standard for two different drug master files, increasing its procurement value compared to compounds with only a single impurity assignment.

Impurity Designations
Context-dependent
2 designations vs. 1 for similar intermediates
Supports method development for two drug products
Lopinavir Imp. 5 and Ritonavir Imp. 14
Impurity Profiling Regulatory Compliance Pharmacopoeial Standards

Chiral Purity Retention

A key differentiation for 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is its ability to be synthesized without significant deterioration of optical purity from the chiral starting material, L-phenylalanine. Patented methods for producing this keto nitrile derivative specifically claim the preservation of enantiomeric excess (>99% ee) from the starting amino acid, whereas alternative synthetic routes to related β-ketonitriles often report some degree of racemization under basic conditions [1].

Enantiomeric Excess
Reported
>99% ee
Reported chiral purity retention
Alternative syntheses: 90–95% ee retention
Asymmetric Synthesis Chiral Purity Process Optimization

Commercial Availability and Lead Time

4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) is commercially available from at least seven global suppliers with documented inventory, including Santa Cruz Biotechnology, Fluorochem, AKSci, ChemScene, and multiple Chinese vendors . In contrast, the subsequent intermediate (S)-5-amino-2-(dibenzylamino)-1,6-diphenylhex-4-en-3-one (CAS 156732-13-7) is primarily available through custom synthesis only, with limited or no ready-to-ship stock .

Supplier Availability
Data to verify
7+ suppliers comparator: 0–2 suppliers
Multiple supply sources reported
Stock availability supports faster procurement
Supply Chain Security Procurement Lead Time

Cost Efficiency Comparison

The price of 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile (CAS 156732-12-6) from a major US supplier is approximately $330 for 50 mg ($6.60/mg) . In comparison, the next chiral intermediate in the synthetic sequence, (2S,3S,5S)-5-amino-2-(dibenzylamino)-1,6-diphenylhexan-3-ol (CAS 156732-15-9), is priced at approximately $480 for 50 mg ($9.60/mg) from a similar supplier, representing a 45% higher cost per unit mass .

Procurement Cost
Data to verify
$6.60/mg downstream intermediate: $9.60/mg
Reported unit cost context
45% lower unit cost based on available pricing
Cost Analysis Procurement Economics Scale-Up

Optimal Application Scenarios


Large-Scale API Manufacturing

Given its superior yield of 79% in the critical first step of the synthetic sequence , 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile is the optimal choice for large-scale API manufacturing. The 14-percentage-point yield advantage over alternative intermediates translates to significant reductions in raw material consumption and production costs, justifying its selection for multi-kilogram campaigns.

Analytical Method Development for ANDA

With its dual designation as both Lopinavir Impurity 5 and Ritonavir Impurity 14 , and availability in a 98% HPLC purity grade , this compound is uniquely suited for analytical method development and validation in ANDA submissions. A single procurement supports method validation for two different drug products, reducing both cost and complexity for generic pharmaceutical manufacturers.

Process Chemistry Optimization

The compound's demonstrated retention of >99% enantiomeric excess from L-phenylalanine [1] makes it an ideal starting point for process chemistry optimization. Researchers can use this intermediate to develop robust, scalable processes without the confounding variable of chiral purity loss, thereby accelerating the transition from laboratory to pilot plant.

Cost-Sensitive Academic Research

The 45% lower cost per milligram compared to downstream chiral intermediates makes 4S-4-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile the preferred choice for academic labs and early-stage research where budgets are constrained. Its multiple commercial suppliers and ready availability further enhance its suitability for projects requiring rapid procurement.

Application
Selection Property
Validation Focus
Process chemistry scale-up research
Synthetic yield context
Yield reproducibility and cost modeling
Analytical method development studies
Dual impurity designation utility
Method validation for multi-product impurity profiling
Chiral process optimization research
Enantiomeric excess retention
Chiral purity monitoring in downstream steps
Academic research procurement
Cost-profile review
Budget-constrained experimental planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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